molecular formula C16H12Cl2N2O2S2 B2691244 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide CAS No. 863511-06-2

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2691244
M. Wt: 399.3
InChI Key: ZTAUJEFOCXSJLI-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” is a derivative of N-(thiazol-4-ylmethyl) benzenesulfonamide . It has been studied for its fungicidal activities, particularly against Fusarium oxysporum, Sclerotinia sclerotiorum, and Botrytis cinerea . This compound has shown promising bioactivities, with an EC50 value of 20.8 mg/L (52.3 μM), 24.6 mg/L (61.8 μM), and 9.5 mg/L (23.9 μM) against C. lunata, B. cinerea, and S. sclerotiorum, respectively . This suggests that it has equivalent or superior fungicidal activity to commercial products like hymexazol .


Synthesis Analysis

The compound was synthesized and characterized using 1H NMR, 13C NMR, and HRMS . Unfortunately, the specific synthesis process for “3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” was not detailed in the search results.


Molecular Structure Analysis

The thiazole ring, a nitrogen heterocycle with a flexible substitutive site, is a key component of this compound . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antioxidant

Thiazole derivatives have been found to act as antioxidants .

Analgesic

Some compounds related to thiazole have been used as analgesics .

Anti-inflammatory

Thiazole derivatives have also been used for their anti-inflammatory properties .

Antimicrobial

Thiazole compounds have been used as antimicrobial agents .

Antifungal

Thiazole derivatives have been found to have antifungal properties .

Antiviral

Some thiazole compounds have been used as antiviral agents .

Future Directions

The structure-activity relationship of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives, including “3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide”, might contribute to the design and discovery of novel fungicides .

properties

IUPAC Name

3,4-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c17-14-7-6-13(8-15(14)18)24(21,22)19-9-12-10-23-16(20-12)11-4-2-1-3-5-11/h1-8,10,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAUJEFOCXSJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

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